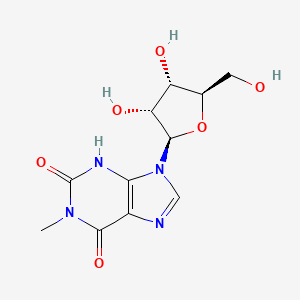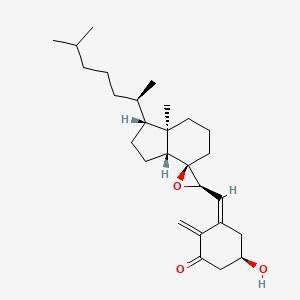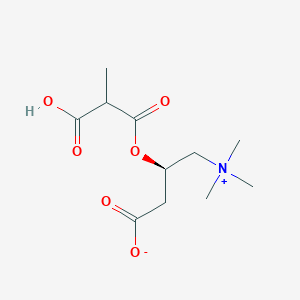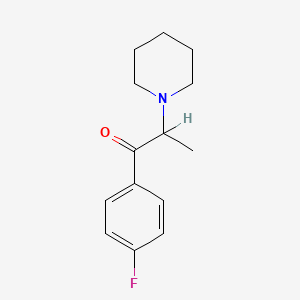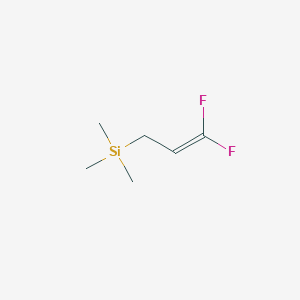
(3,3-Difluoroallyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Difluoroallyl)trimethylsilane is a chemical compound with the molecular formula C6H12F2Si. It is known for its applications in organic synthesis, particularly in the field of fluoroalkylation. The compound is characterized by the presence of a difluoroallyl group attached to a trimethylsilane moiety, which imparts unique reactivity and properties to the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoroallyl)trimethylsilane typically involves multiple steps. One common method starts with the reaction of vinyltrimethylsilane with dibromodifluoromethane in the presence of copper(I) chloride and ethanolamine. This reaction is carried out in a pressure tube at 90°C for 20 hours, resulting in the formation of (1,3-dibromo-3,3-difluoropropyl)trimethylsilane. This intermediate is then treated with sodium borohydride in dimethyl sulfoxide at 80-90°C to yield (3-bromo-3,3-difluoropropyl)trimethylsilane. Finally, this compound is reacted with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key steps involve the use of readily available starting materials and standard organic synthesis techniques, making the process adaptable for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Difluoroallyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoroallyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The trimethylsilane moiety can act as a hydride donor in reduction reactions, reducing various functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Electrophiles: Such as halogens and acids for addition reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield difluoroallylated amines or thiols, while addition reactions can produce various difluoroallylated derivatives .
Aplicaciones Científicas De Investigación
(3,3-Difluoroallyl)trimethylsilane has several applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development and the design of bioactive molecules.
Mecanismo De Acción
The mechanism of action of (3,3-Difluoroallyl)trimethylsilane involves its ability to act as a source of difluoroallyl groups in chemical reactions. The difluoroallyl group can participate in various transformations, including nucleophilic substitution and addition reactions, leading to the formation of new bonds and functional groups. The trimethylsilane moiety can also act as a hydride donor in reduction reactions, facilitating the reduction of various functional groups .
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Difluoroallyl)trimethylsilane: C6H12F2Si
Vinyltrimethylsilane: C5H12Si
(3-Bromo-3,3-difluoropropyl)trimethylsilane: C6H12BrF2Si
Uniqueness
This compound is unique due to the presence of both difluoroallyl and trimethylsilane groups, which impart distinct reactivity and properties to the compound. The difluoroallyl group enhances the stability and reactivity of the molecule, while the trimethylsilane moiety provides hydride-donating capabilities, making it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
40207-81-6 |
|---|---|
Fórmula molecular |
C6H12F2Si |
Peso molecular |
150.24 g/mol |
Nombre IUPAC |
3,3-difluoroprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C6H12F2Si/c1-9(2,3)5-4-6(7)8/h4H,5H2,1-3H3 |
Clave InChI |
NAHSJLXFTUUCOO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


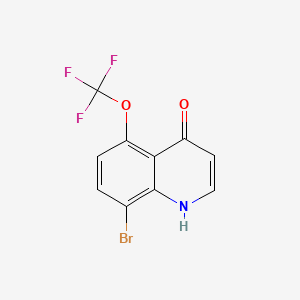
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290584.png)
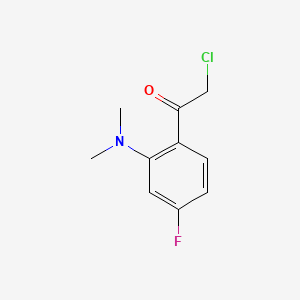

![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B15290617.png)
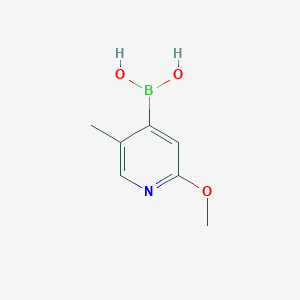
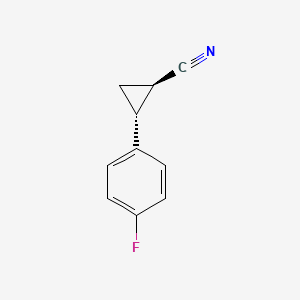
![(S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid](/img/structure/B15290631.png)
![4-[[[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl]amino]butanoic Acid](/img/structure/B15290640.png)
![(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B15290642.png)
